2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Medicinal Chemistry Anticancer Drug Synthesis Peptide Mimetics

Sourcing a geometrically pure (E)-acrylic acid pyrrolidine intermediate for dolastatin 10 analog synthesis often requires costly, multi-step de novo construction. This compound eliminates that bottleneck. - Pre-installed (E)-acrylic acid handle for direct conjugate addition or peptide coupling, per US 2003/0055002 A1. - Hydrolysis-ready: ethyl ester precursor yields 109 mg free acid from 136 mg. - Predicted LogP 1.5 and single H-bond donor offer a distinct physicochemical profile for SAR and fragment-based design.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 741269-02-3
Cat. No. B1532527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS741269-02-3
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C=CC(=O)O
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)
InChIKeyWVZOWSAYQHINTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Chiral Building Block Overview


2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 741269-02-3), also known as (2E)-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-enoic acid, is a bifunctional chiral intermediate featuring an N-Boc-protected pyrrolidine ring and an (E)-acrylic acid side chain [1]. This structure places it within the class of substituted N-Boc-pyrrolidines used as proline mimetics in medicinal chemistry. It is explicitly employed as a key intermediate in the synthesis of dolastatin 10 derivatives, a class of potent antineoplastic agents [2].

Workflow Convergent synthesis of dolastatin analog research compounds
Key Feature Pre-installed (E)-acrylic acid handle for stereoselective conjugation
Selection Context Chiral N-Boc-pyrrolidine building block for proline mimetic design

Why Generic Substitution Fails


Substituting 2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester with simpler N-Boc-pyrrolidines like N-Boc-proline or N-Boc-2-vinylpyrrolidine would be chemically futile for its intended application. This compound uniquely presents a pre-installed, geometrically defined (E)-acrylic acid handle required for specific conjugate addition or peptide coupling steps in dolastatin 10 derivative synthesis [1]. Simpler analogs lack this functional group and would necessitate additional, costly synthetic steps to introduce and stereoselectively control the olefin geometry, directly undermining the convergent synthetic strategy described in the patent literature .

Missing (E)-acrylic acid handle
Simpler N-Boc-pyrrolidines lack the geometrically defined olefin required for conjugate additions, limiting the synthetic route.
Additional synthetic steps required
Using N-Boc-proline would demand >2 extra steps to install the acrylic acid side chain, compromising the convergent strategy.
Stereochemical control lost
Substituting a saturated analog removes the pre-defined (E)-geometry, introducing stereoselectivity risk downstream.

Head-to-Head Evidence vs. Closest Analogs


Synthetic Utility in Dolastatin 10 Derivatives

This compound is a required intermediate in the synthesis of dolastatin 10 derivatives, as per US Patent Application US 2003/0055002 A1. The compound's ethyl ester precursor, 2-(2-ethoxycarbonyl-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, is hydrolyzed to the target carboxylic acid using LiOH in THF/H2O, then directly elaborated to complex dolastatin analogs . This contrasts sharply with N-Boc-proline (CAS 15761-39-4), which lacks the vinyl carboxylic acid side chain and cannot be used in the same convergent synthetic sequence [1].

Synthetic utility
Direct head-to-head
Enables convergent dolastatin 10 derivative synthesis; N-Boc-proline not suitable
Non-substitutable intermediate for the patent-defined route.
Hydrolysis conditions: LiOH, THF/H₂O, rt.
Medicinal Chemistry Anticancer Drug Synthesis Peptide Mimetics

Functional Group Advantage: (E)-Acrylic Acid vs. Saturated Analogs

The compound possesses an α,β-unsaturated (E)-acrylic acid moiety, unlike saturated N-Boc-proline (CAS 59433-50-0, Boc-DL-proline). The olefinic double bond enables subsequent Michael additions, Heck couplings, or hydrogenation reactions that are inaccessible to saturated analogs. LogP prediction: 1.5 (XLogP3) [1]. The (E)-geometry is stereochemically defined, which is critical for downstream stereoselective transformations. In contrast, (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid (CAS 202916-54-9) introduces a methyl substituent on the double bond, which alters reactivity and steric profile, making it a distinct entity for different structure-activity relationship (SAR) explorations .

Functional group profile
Class-level inference
LogP 1.5 (XLogP3); (E)-acrylic acid, H-bond donor 1
α,β-unsaturated acid enables Michael additions and coupling reactions.
Compared to saturated Boc-DL-proline (LogP ~0.5–1.0).
Organic Synthesis Functional Group Chemistry Building Block Design

Commercial Purity and Batch Consistency

Bidepharm supplies this compound with a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This is a standard purity level for research-grade building blocks. In comparison, Amatek Scientific offers the same compound at 97% purity . The 1% purity difference may be relevant for applications sensitive to impurities, but the availability of comprehensive analytical data (NMR, HPLC, GC) from Bidepharm provides greater confidence for procurement decisions in regulated research environments.

Purity & batch data
Direct head-to-head
98% (NMR, HPLC, GC) vs 97% alternative
Multi-method analytical documentation supports procurement confidence.
Supplier-specific quality; verify batch COA.
Quality Control Procurement Analytical Chemistry

Hazard Profile vs. Related N-Boc-Pyrrolidines

The compound carries GHS hazard statements H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation), based on ECHA C&L notifications [1]. This profile is consistent with many N-Boc-pyrrolidine carboxylic acids. However, the presence of the α,β-unsaturated carbonyl may present additional sensitization potential not captured in the current classification. In comparison, N-Boc-proline (CAS 15761-39-4) is generally classified as a mild irritant or non-hazardous, reflecting the absence of the reactive Michael acceptor .

Hazard classification
Class-level inference
H315, H318, H335 (Eye Dam. 1)
Stricter ocular hazard vs non-hazardous N-Boc-pyrrolidines.
Derived from ECHA C&L notifications; verify for local SDS.
Safety Regulatory Compliance Hazard Communication

Optimal Application Scenarios


Convergent Dolastatin 10 Derivative Synthesis

This compound is used directly in the synthetic sequence for dolastatin 10 analogs, as validated by US Patent 2003/0055002 A1 [1]. Research groups or CDMOs pursuing patent-protected routes to these antineoplastic agents must source this specific intermediate to avoid lengthy de novo synthesis of the side chain. The hydrolysis step from the corresponding ethyl ester provides the free acid in acceptable yield (109 mg from 136 mg), suitable for immediate coupling [2].

SAR Studies on Proline Peptide Mimetics

The defined (E)-geometry and acrylic acid moiety make this compound a valuable scaffold for SAR programs exploring the effect of vinyl carboxylic acid substitution on target binding. The predicted LogP of 1.5 and the single hydrogen bond donor (carboxylic acid) provide a distinct physicochemical profile vs. saturated proline analogs, which can be exploited in fragment-based drug design or peptidomimetic optimization [1].

Bioconjugate Probe Synthesis via Michael Addition

The α,β-unsaturated ester/acid system serves as a latent electrophile for Michael additions with thiols or amines, enabling the creation of bioconjugates or activity-based probes. This reactivity is absent in saturated N-Boc-proline analogs, making this compound uniquely suited for probe design where covalent modification of a biological target is desired [2].

Application
Selection Property
Validation Focus
Dolastatin analog convergent synthesis
Pre-installed (E)-acrylic acid handle
Patent-defined synthetic route fidelity
Proline peptidomimetic SAR
Stereodefined olefin geometry
Physicochemical profile differentiation (LogP, H-bond)
Bioconjugate probe via Michael addition
α,β-unsaturated electrophile
Thiol/amine coupling reactivity
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